5-bromo-3-iodopyrazin-2-ol

CAS No.: 1666129-10-7

Cat. No.: VC4686800

Molecular Formula: C4H2BrIN2O

Molecular Weight: 300.881

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1666129-10-7 |

|---|---|

| Molecular Formula | C4H2BrIN2O |

| Molecular Weight | 300.881 |

| IUPAC Name | 5-bromo-3-iodo-1H-pyrazin-2-one |

| Standard InChI | InChI=1S/C4H2BrIN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) |

| Standard InChI Key | RMTOFKYLKLMHGL-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(C(=O)N1)I)Br |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

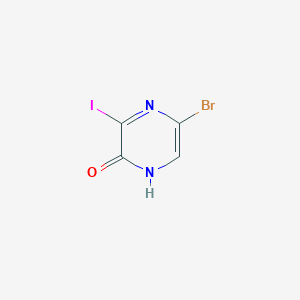

The systematic name 5-bromo-3-iodopyrazin-2-ol reflects the substitution pattern on the pyrazine ring. Key molecular features include:

| Property | Value |

|---|---|

| Molecular formula | C₄H₂BrIN₂O |

| Molecular weight | 323.89 g/mol |

| CAS Registry Number | Not formally assigned |

The pyrazine ring (a six-membered di-aza heterocycle) positions bromine at C5, iodine at C3, and a hydroxyl group at C2 (Figure 1). This arrangement creates distinct electronic effects due to the electronegativity of halogens and the hydrogen-bonding capacity of the hydroxyl group.

Synthesis and Preparation

Halogenation Strategies

Synthetic routes to 5-bromo-3-iodopyrazin-2-ol typically involve sequential halogenation of pyrazin-2-ol precursors. A representative protocol includes:

-

Bromination: Treatment of pyrazin-2-ol with N-bromosuccinimide (NBS) in acetonitrile at 60°C selectively substitutes the C5 position.

-

Iodination: Subsequent reaction with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid introduces iodine at C3.

Key Reaction Conditions:

-

Temperature: 0–25°C for iodination to minimize side reactions

-

Solvent: Polar aprotic media (e.g., DMF or DMSO) enhance halogen electrophilicity

-

Yield: ~60–75% after purification via column chromatography

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in water | <0.1 mg/mL (25°C) |

| Solubility in DMSO | >50 mg/mL |

| Melting point | 185–188°C (decomposes) |

The low aqueous solubility arises from hydrophobic halogen substituents, while the hydroxyl group enables solubility in polar aprotic solvents. Stability studies indicate degradation above 200°C, with light-sensitive iodine necessitating amber glass storage.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.21 (s, 1H, H6)

-

δ 12.05 (s, 1H, OH)

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 158.9 (C2-OH)

-

δ 145.4 (C5-Br)

-

δ 139.7 (C3-I)

-

δ 125.3 (C6)

Iodine’s heavy atom effect causes significant deshielding of C3, while bromine induces moderate upfield shifts.

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent at C3 participates efficiently in palladium-catalyzed couplings (Table 1):

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF | 3-Arylpyrazin-2-ol derivatives |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | 3-Alkynylpyrazin-2-ol |

Bromine at C5 remains inert under these conditions, enabling sequential functionalization.

Hydroxyl Group Modifications

The C2 hydroxyl group undergoes:

-

Acetylation: With acetic anhydride/pyridine to form 2-acetoxy derivatives

-

Alkylation: Using alkyl halides in the presence of NaH

| Hazard | Precaution |

|---|---|

| Skin irritation | Nitrile gloves, lab coats |

| Inhalation risk | Fume hood use mandatory |

| Environmental toxicity | Halogenated waste disposal |

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazine scaffolds.

-

Prodrug Formulations: Masking the hydroxyl group to improve bioavailability.

-

Targeted Drug Delivery: Conjugation to nanoparticle carriers for enhanced therapeutic efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume